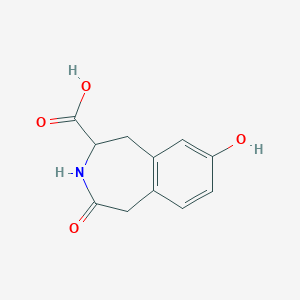
8-Hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid, commonly known as SKF-38393, is a chemical compound that belongs to the class of benzazepines. It was first synthesized in the 1970s by the Swedish pharmaceutical company AB SKF. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of SKF-38393 involves its binding to dopamine D1 receptors, which are located in various regions of the brain, including the striatum, prefrontal cortex, and hippocampus. The compound acts as a partial agonist of these receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of SKF-38393 are primarily mediated by its activation of dopamine D1 receptors. The compound has been shown to increase the release of dopamine in the brain, leading to the activation of downstream signaling pathways that regulate various physiological processes, including motor function, cognition, and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SKF-38393 is its selectivity for dopamine D1 receptors, which allows for the specific targeting of these receptors in various experimental settings. The compound is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of SKF-38393 in lab experiments. The compound has a relatively short half-life and can be rapidly metabolized in vivo, which can complicate the interpretation of experimental results. Additionally, the compound's selectivity for dopamine D1 receptors may limit its use in experiments that involve the activation of other receptor types.
Direcciones Futuras
There are several potential future directions for research on SKF-38393. One area of interest is the development of novel therapeutic agents based on the compound's structure and mechanism of action. Another potential direction is the investigation of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to elucidate the precise mechanisms by which SKF-38393 regulates dopamine signaling and its downstream effects on behavior and physiology.
Métodos De Síntesis
The synthesis of SKF-38393 involves the reaction of 2-aminotetralin with ethyl acrylate in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and cyclization, to yield the final product. The synthesis method is relatively straightforward and has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
SKF-38393 has been extensively studied for its potential applications in various scientific fields. In neuroscience, the compound has been shown to act as a selective agonist of dopamine D1 receptors, which are involved in the regulation of motor function, cognition, and reward processing. The compound has also been used to study the role of dopamine receptors in drug addiction and Parkinson's disease.
In pharmacology, SKF-38393 has been studied for its potential therapeutic applications in the treatment of various disorders, including schizophrenia and depression. The compound has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models.
Propiedades
Número CAS |
17639-47-3 |
|---|---|
Nombre del producto |
8-Hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid |
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
8-hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-8-2-1-6-5-10(14)12-9(11(15)16)4-7(6)3-8/h1-3,9,13H,4-5H2,(H,12,14)(H,15,16) |
Clave InChI |
KBRQSCACMYCTHY-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)CC2=C1C=C(C=C2)O)C(=O)O |
SMILES canónico |
C1C(NC(=O)CC2=C1C=C(C=C2)O)C(=O)O |
Sinónimos |
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)
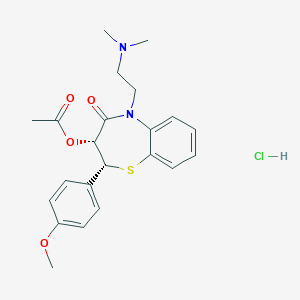


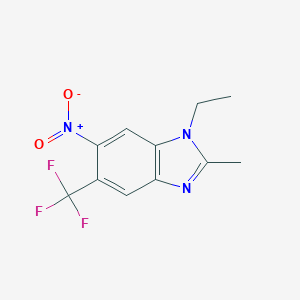
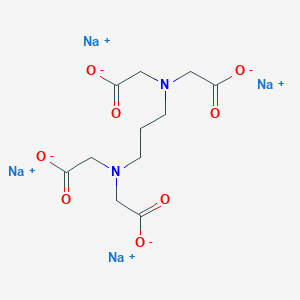


![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
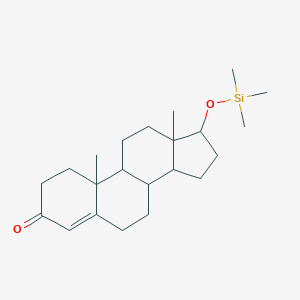

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)